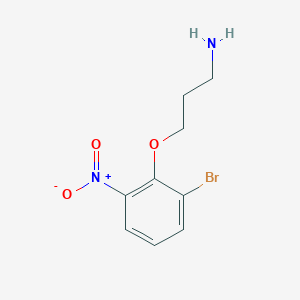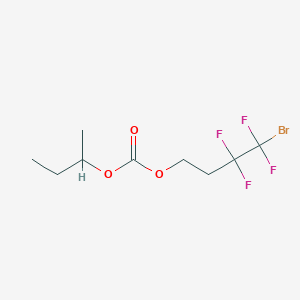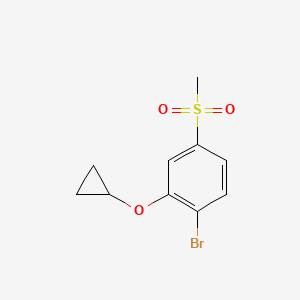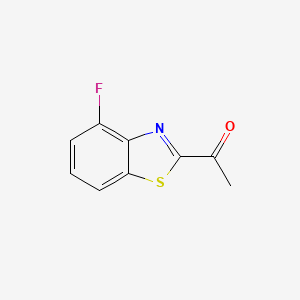
3-(2-Bromo-6-nitrophenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-6-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11BrN2O3. This compound features a bromine and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-nitrophenoxy)propan-1-amine typically involves the following steps:
Nitration: The starting material, 2-bromophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-bromo-6-nitrophenol.
Etherification: The 2-bromo-6-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-6-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 3-(2-Amino-6-nitrophenoxy)propan-1-amine.
Substitution: Products vary depending on the nucleophile used, such as 3-(2-Azido-6-nitrophenoxy)propan-1-amine when sodium azide is used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Bromo-6-nitrophenoxy)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. For example, similar compounds have shown inhibitory effects on certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with biological targets such as proteins and nucleic acids.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 3-(2-Bromo-6-nitrophenoxy)propan-1-amine exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-5-nitrophenoxy)propan-1-amine: Similar structure but with the nitro group in a different position.
3-(2-Chloro-6-nitrophenoxy)propan-1-amine: Chlorine instead of bromine.
3-(2-Bromo-6-aminophenoxy)propan-1-amine: Amino group instead of nitro group.
Uniqueness
3-(2-Bromo-6-nitrophenoxy)propan-1-amine is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Propiedades
Fórmula molecular |
C9H11BrN2O3 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(2-bromo-6-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11BrN2O3/c10-7-3-1-4-8(12(13)14)9(7)15-6-2-5-11/h1,3-4H,2,5-6,11H2 |
Clave InChI |
XCOJXQVZHZOQMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OCCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)



![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)





